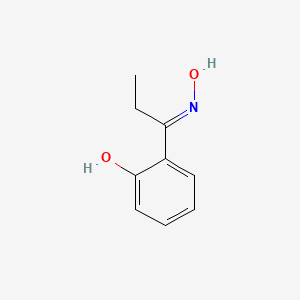
EINECS 240-160-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 240-160-0 is a chemical compound with the molecular formula C9H21NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the class of ionic liquids, which are salts in the liquid state at relatively low temperatures .
準備方法
Synthetic Routes and Reaction Conditions
EINECS 240-160-0 can be synthesized through the reaction of diethylamine with 2-chloroethanol, followed by neutralization with lactic acid. The reaction typically involves the following steps:
Reaction of Diethylamine with 2-Chloroethanol: This step forms diethyl(2-hydroxyethyl)amine.
Neutralization with Lactic Acid: The resulting amine is then neutralized with lactic acid to form diethyl(2-hydroxyethyl)ammonium lactate.
Industrial Production Methods
In industrial settings, the production of diethyl(2-hydroxyethyl)ammonium lactate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
化学反応の分析
Types of Reactions
EINECS 240-160-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and cyanides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ammonium salts.
科学的研究の応用
EINECS 240-160-0 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in condensation reactions.
Biology: Employed in studies involving cell culture and enzyme reactions due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable materials and as a green solvent in various industrial processes
作用機序
The mechanism by which diethyl(2-hydroxyethyl)ammonium lactate exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a solvent and catalyst, facilitating various chemical reactions. Its ionic nature allows it to stabilize reaction intermediates and enhance reaction rates. In biological systems, it interacts with cellular components, influencing processes such as enzyme activity and cell signaling .
類似化合物との比較
Similar Compounds
Choline Lactate: Similar in structure, with choline as the cation and lactate as the anion.
Ethylammonium Lactate: Contains ethylammonium as the cation and lactate as the anion.
Triethylammonium Lactate: Composed of triethylammonium as the cation and lactate as the anion.
Uniqueness
EINECS 240-160-0 is unique due to its specific combination of diethyl(2-hydroxyethyl)ammonium as the cation and lactate as the anion. This combination imparts distinct properties, such as enhanced solubility, biocompatibility, and catalytic activity, making it suitable for a wide range of applications .
特性
CAS番号 |
16023-30-6 |
|---|---|
分子式 |
C9H21NO4 |
分子量 |
207.26734 |
同義語 |
diethyl(2-hydroxyethyl)ammonium lactate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole](/img/structure/B1144305.png)




